molecular formula C12H14O2 B043905 3-(4-Propan-2-ylphenyl)prop-2-enoic acid CAS No. 116373-36-5

3-(4-Propan-2-ylphenyl)prop-2-enoic acid

Cat. No.: B043905
CAS No.: 116373-36-5
M. Wt: 190.24 g/mol
InChI Key: SJDOOXOUSJDYFE-UHFFFAOYSA-N
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Description

3-(4-Propan-2-ylphenyl)prop-2-enoic acid, also known as 4-isopropylcinnamic acid, is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol. This compound is a derivative of cinnamic acid, characterized by the presence of an isopropyl group attached to the phenyl ring.

Scientific Research Applications

3-(4-Propan-2-ylphenyl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid can be achieved through various methods. One common approach involves the condensation of 4-isopropylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction typically proceeds as follows:

    Condensation: 4-isopropylbenzaldehyde reacts with malonic acid in the presence of a base such as pyridine or piperidine to form this compound.

    Decarboxylation: The intermediate product undergoes decarboxylation upon heating to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propan-2-ylphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-isopropylbenzoic acid.

    Reduction: Formation of 3-(4-Propan-2-ylphenyl)propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(4-Propan-2-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-methoxyphenyl)prop-2-enoic acid: Similar structure with a methoxy group instead of an isopropyl group.

    3-phenylprop-2-enoic acid: Lacks the isopropyl substituent on the phenyl ring.

Uniqueness

3-(4-Propan-2-ylphenyl)prop-2-enoic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to other cinnamic acid derivatives.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3-9H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDOOXOUSJDYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301259475
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3368-21-6
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3368-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(1-Methylethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301259475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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